1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene
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Overview
Description
1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, characterized by the presence of methoxy and methyl groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield brominated derivatives, while nitration would produce nitro-substituted compounds.
Scientific Research Applications
1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene exerts its effects involves interactions with specific molecular targets. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. This electron-donating effect influences the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene can be compared to other similar compounds such as:
Anisole (Methoxybenzene): Anisole has a simpler structure with a single methoxy group attached to the benzene ring.
o-Cresol (2-Methylphenol): This compound has a hydroxyl group instead of a methoxy group, leading to different reactivity patterns and applications.
p-Methoxytoluene (4-Methoxytoluene): Similar to anisole but with a methyl group at the para position, it shares some reactivity characteristics with this compound but lacks the additional methylphenyl group.
Properties
CAS No. |
61377-17-1 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-12-6-4-5-7-15(12)11-14-8-9-16(17-3)13(2)10-14/h4-10H,11H2,1-3H3 |
InChI Key |
NQXOUMCDJFEDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
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